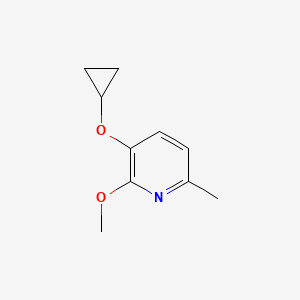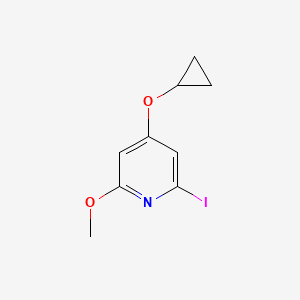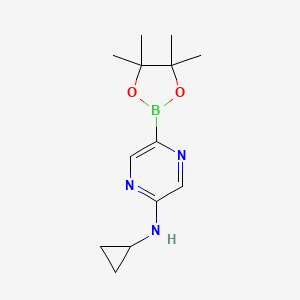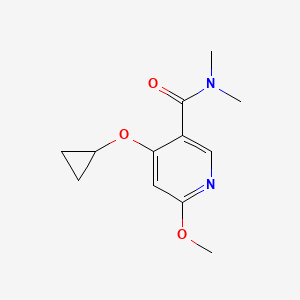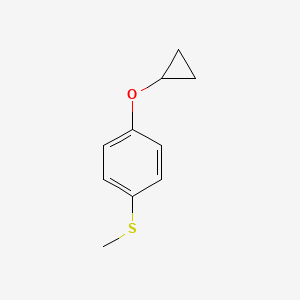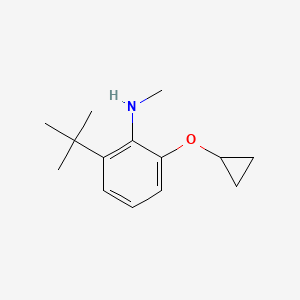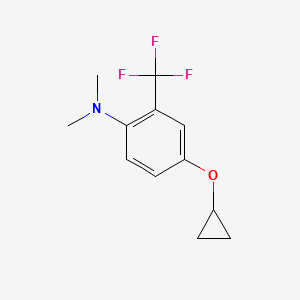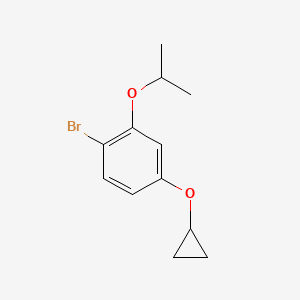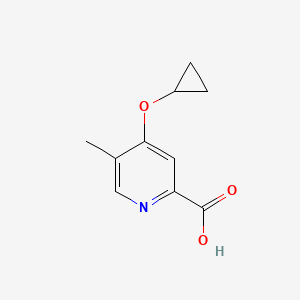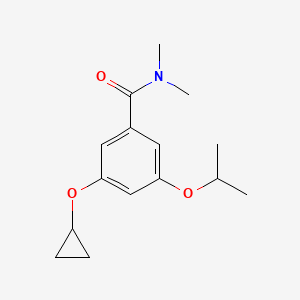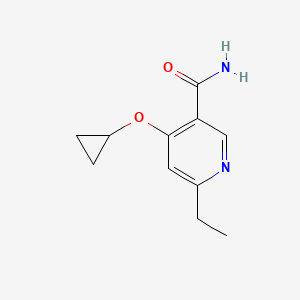
4-Cyclopropoxy-6-ethylnicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclopropoxy-6-ethylnicotinamide is a chemical compound that belongs to the class of nicotinamides It is characterized by the presence of a cyclopropoxy group at the fourth position and an ethyl group at the sixth position of the nicotinamide ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-6-ethylnicotinamide typically involves the following steps:
Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through the reaction of 3-cyanopyridine with ammonia under high pressure and temperature.
Introduction of the Ethyl Group: The ethyl group can be introduced at the sixth position through an alkylation reaction using ethyl iodide and a suitable base such as potassium carbonate.
Cyclopropoxylation: The cyclopropoxy group can be introduced at the fourth position through a nucleophilic substitution reaction using cyclopropyl bromide and a strong base like sodium hydride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyclopropoxy-6-ethylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced derivatives with amine or alcohol functional groups.
Substitution: Substituted derivatives with various nucleophiles replacing the cyclopropoxy group.
Aplicaciones Científicas De Investigación
4-Cyclopropoxy-6-ethylnicotinamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacologically active compound, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.
Biological Studies: It is used in research to understand its effects on biological systems, including its potential as an anti-inflammatory or anticancer agent.
Industrial Applications: The compound is explored for its use in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-Cyclopropoxy-6-ethylnicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropoxy and ethyl groups may enhance its binding affinity and specificity towards these targets. The compound may modulate biochemical pathways by inhibiting or activating certain enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyclopropoxy-6-methylnicotinamide: Similar structure with a methyl group instead of an ethyl group.
4-Cyclopropoxy-6-propylnicotinamide: Similar structure with a propyl group instead of an ethyl group.
4-Cyclopropoxy-6-butynylnicotinamide: Similar structure with a butynyl group instead of an ethyl group.
Uniqueness
4-Cyclopropoxy-6-ethylnicotinamide is unique due to the specific combination of the cyclopropoxy and ethyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of novel compounds with improved efficacy and selectivity for various applications.
Propiedades
Fórmula molecular |
C11H14N2O2 |
|---|---|
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
4-cyclopropyloxy-6-ethylpyridine-3-carboxamide |
InChI |
InChI=1S/C11H14N2O2/c1-2-7-5-10(15-8-3-4-8)9(6-13-7)11(12)14/h5-6,8H,2-4H2,1H3,(H2,12,14) |
Clave InChI |
UCUGXDHQUSCSRD-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC(=C(C=N1)C(=O)N)OC2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



